Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA

Deubiquitinase Assay USP5 (Isopeptidase T) Ubiquitin-Proteasome System

Generic protease substrates generate high background and fail to distinguish UCH-family DUBs from non-specific proteases. Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA, a ubiquitin C-terminal pentapeptide-AMC conjugate, resolves these limitations: • kcat/Km = 95 M⁻¹s⁻¹; Ex/Em 360/460 nm - optimized for 384/1536-well HTS campaigns. • 18-fold selectivity between UCH-family hydrolases (YUH1 vs UBP1), enabling confident target deconvolution. • Cbz-protected N-terminus minimizes aminopeptidase interference in complex biological samples. Supplied as TFA salt for superior DMSO solubility. Validated for USP5 inhibitor screening and SARS-CoV-2 PLpro drug discovery programs.

Molecular Formula C42H57F3N12O11
Molecular Weight 963.0 g/mol
Cat. No. B8121736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA
Molecular FormulaC42H57F3N12O11
Molecular Weight963.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H56N12O9.C2HF3O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;3-2(4,5)1(6)7/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);(H,6,7)/t28-,29-,30-;/m0./s1
InChIKeyCMGDVBCGNGERLC-SZOHVZSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA: DUB and Coronavirus Protease Substrate


Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA (CAS 167698-69-3; synonyms: Z-RLRGG-AMC, Z-Arg-Leu-Arg-Gly-Gly-AMC) is a synthetic, Cbz-protected pentapeptide conjugated to the fluorogenic reporter 7-amino-4-methylcoumarin (AMC). Its amino acid sequence (Arg-Leu-Arg-Gly-Gly) corresponds to the C‑terminal five residues of ubiquitin, making it a substrate for deubiquitinating enzymes (DUBs) such as isopeptidase T (USP5) and ubiquitin C‑terminal hydrolases (UCHs) . It also serves as a substrate for the papain‑like protease (PLpro) of coronaviruses, including SARS‑CoV and SARS‑CoV‑2 [1]. The compound is supplied as a trifluoroacetate (TFA) salt, offering high solubility in DMSO, which is critical for reproducible stock preparation and continuous or high‑throughput screening (HTS) assays .

Why Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA Outperforms Generic Ubiquitin Substrates


Fluorogenic peptide‑AMC substrates are highly sequence‑specific tools. While many commercial AMC substrates are marketed for “protease activity,” the exact length and composition of the peptide dictate enzyme recognition, catalytic efficiency, and susceptibility to false‑positive cleavage by non‑target proteases. Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is not a general protease substrate; it is a specific mimic of the ubiquitin C‑terminus. Substituting this compound with a shorter analog (e.g., Z‑Leu‑Arg‑Gly‑Gly‑AMC or Z‑Arg‑Gly‑Gly‑AMC) drastically reduces catalytic efficiency (up to 95‑fold) and eliminates the ability to differentiate between closely related DUBs [1]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group on the N‑terminus confers resistance to non‑specific aminopeptidases, reducing background in complex biological samples compared to unprotected peptides [2].

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA: Catalytic Efficiency & Selectivity Data


Enhanced Catalytic Efficiency vs. Shorter Ubiquitin Substrates

In a direct head‑to‑head kinetic analysis, the full‑length ubiquitin C‑terminal mimic Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC was hydrolyzed by isopeptidase T with a catalytic efficiency (kcat/Km) of 95 M⁻¹s⁻¹. This represents a 5‑fold increase over the shorter Z‑Leu‑Arg‑Gly‑Gly‑AMC (18 M⁻¹s⁻¹) and a 95‑fold increase over the minimal Z‑Arg‑Gly‑Gly‑AMC (1 M⁻¹s⁻¹) [1].

Deubiquitinase Assay USP5 (Isopeptidase T) Ubiquitin-Proteasome System

Ubiquitin-Dependent Allosteric Activation of Isopeptidase T

In the presence of submicromolar free ubiquitin (an allosteric activator), the kcat/Km of isopeptidase T for Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC increased 70‑fold compared to the basal rate. This stimulation was substantially greater than that observed for the shorter substrate Z‑Leu‑Arg‑Gly‑Gly‑AMC (50‑fold) and Z‑Arg‑Gly‑Gly‑AMC (8‑fold) [1]. The activation constant (Kd) for ubiquitin binding was determined to be 0.10 ± 0.03 µM [1].

Allosteric Regulation Ubiquitin Signaling Enzyme Kinetics

YUH1 vs. UBP1 Activity Discrimination

Using Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC as a fluorogenic substrate, the specific activity of recombinant H6‑YUH1 (ubiquitin C‑terminal hydrolase 1 from Saccharomyces cerevisiae) was measured at 1.72 U/mg. This was approximately 18‑fold higher than the activity observed for H6‑UBP1 (ubiquitin‑specific protease 1, 0.092 U/mg) under identical assay conditions [1].

YUH1 UBP1 Deubiquitinase Specificity

Continuous Monitoring of SARS-CoV-2 PLpro Activity

The fluorogenic substrate Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC (Z‑RLRGG‑AMC) is cleaved by the papain‑like protease (PLpro) of SARS‑CoV and SARS‑CoV‑2, releasing free AMC. The resulting fluorescence can be monitored at an excitation wavelength of 345–360 nm and an emission wavelength of 445–460 nm [1]. The substrate has been employed at a concentration of 200 µM in inhibition studies targeting SARS‑CoV PLpro expressed in E. coli .

SARS-CoV-2 Papain-Like Protease (PLpro) Antiviral Drug Screening

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA: Research & Industrial Applications


High-Throughput DUB Inhibitor Screening

The substrate’s high catalytic efficiency (kcat/Km = 95 M⁻¹s⁻¹) and robust fluorescence signal (Ex/Em 360/460 nm) make it ideal for 384‑well or 1536‑well HTS campaigns targeting isopeptidase T (USP5) or other ubiquitin C‑terminal hydrolases [1]. The 70‑fold activation by free ubiquitin provides a secondary mechanistic readout to distinguish active‑site inhibitors from allosteric modulators of DUB activity [1].

Characterization of Ubiquitin C-Terminal Hydrolases

The 18‑fold difference in specific activity between YUH1 (1.72 U/mg) and UBP1 (0.092 U/mg) demonstrates that this substrate is not a universal DUB substrate but rather a selective tool for C‑terminal hydrolases [2]. Researchers characterizing novel DUBs can use this substrate to quickly assess whether an enzyme belongs to the UCH family or requires a larger ubiquitin conjugate (e.g., Ub‑AMC) for efficient cleavage.

SARS-CoV-2 PLpro Drug Discovery

Cbz-Arg-Leu-Arg-Gly-Gly-AMC is a validated substrate for the papain‑like protease (PLpro) of SARS‑CoV‑2, enabling the screening of small‑molecule inhibitors in a continuous fluorescence format [3]. Its use in E. coli‑expressed PLpro assays makes it suitable for both academic labs and industrial drug discovery units focused on pandemic preparedness.

Ubiquitin-Dependent Allosteric Regulation of DUBs

Unlike shorter or minimal ubiquitin‑AMC substrates, this pentapeptide displays the full biphasic modulation by free ubiquitin: activation at submicromolar concentrations (Kd = 0.10 µM, 70‑fold stimulation) and inhibition at higher concentrations (Ki = 3.0 µM) [1]. This makes it the substrate of choice for probing the two‑site binding model of isopeptidase T and for screening molecules that target the enzyme’s regulatory ubiquitin‑binding sites rather than its catalytic cysteine.

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